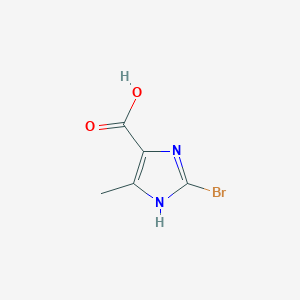

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid

Vue d'ensemble

Description

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid group attached to an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid typically involves the bromination of 4-methyl-1H-imidazole-5-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and products efficiently. The use of safer and more environmentally friendly brominating agents and solvents would also be considered to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction, while oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions, with solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.

Oxidation and Reduction: Products include alcohols, carboxylate salts, or other oxidized derivatives.

Coupling Reactions: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Applications De Recherche Scientifique

Chemistry

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new materials and pharmaceuticals.

Biology

In biological research, this compound is utilized for studying enzyme inhibitors and as a ligand in biochemical assays. Notably, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism, leading to either inhibition or activation depending on the specific enzyme involved.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism |

| CYP3A4 | Activation | Increased metabolism |

Industry

The compound is also employed in the production of specialty chemicals and materials, including catalysts and polymers. Its reactivity makes it suitable for various industrial applications.

The biological activity of this compound includes:

- Cell Signaling : It modulates pathways such as MAPK/ERK, essential for cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Antimicrobial Activity : Exhibits antimicrobial properties against various pathogens.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Case Study 1: Antiviral Activity

Research focusing on HIV integrase inhibitors indicated that compounds structurally related to this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction, achieving over 50% inhibition across several tested variants. This suggests potential as an antiviral agent.

Case Study 2: Cancer Research

In cancer therapy studies, this compound inhibited specific kinases that are overactive in certain cancer types. Results indicated a promising reduction in tumor cell proliferation when treated with varying concentrations of the compound.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biochemical contexts, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme, leading to inhibition. In other applications, the compound’s reactivity and ability to form stable complexes with metals or other molecules play a crucial role in its mechanism of action.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-1H-imidazole-5-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Bromo-1H-imidazole-5-carboxylic acid: Lacks the methyl group, which can affect its steric and electronic properties.

2-Bromo-4-methyl-1H-imidazole: Lacks the carboxylic acid group, affecting its solubility and reactivity in certain reactions.

Uniqueness

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide a combination of reactivity and functionality that is valuable in various chemical and biochemical applications. The methyl group also contributes to its distinct properties by influencing the compound’s steric and electronic characteristics.

Activité Biologique

2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions, mechanisms of action, and potential applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure : The compound is characterized by a bromine atom at the 2-position of the imidazole ring and a carboxylic acid functional group at the 5-position. Its molecular formula is C6H6BrN3O2.

Synthesis : The synthesis typically involves the bromination of 4-methyl-1H-imidazole-5-carboxylic acid using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile. This reaction is conducted under controlled conditions to optimize yield and purity.

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation, depending on the specific enzyme involved.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Interaction Type | Effect on Activity |

|---|---|---|

| CYP1A2 | Inhibition | Decreased metabolism |

| CYP3A4 | Activation | Increased metabolism |

2. Cellular Effects

This compound influences several cellular processes, including:

- Cell Signaling : Modulates pathways such as MAPK/ERK, which are vital for cell growth and differentiation.

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Oxidative Stress : At low doses, it may protect cells from oxidative stress, while higher doses can lead to cytotoxic effects.

3. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. It has been evaluated for its potential as an antimicrobial agent, showing effectiveness against certain strains.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The biological activity of this compound can be attributed to its ability to bind to specific biomolecules, leading to downstream effects on cellular functions. Key mechanisms include:

- Enzyme Inhibition : Binding to kinases involved in signal transduction pathways.

- Receptor Interaction : Modulating receptor activity which affects cellular responses .

Case Study 1: Antiviral Activity

In a study focusing on HIV integrase inhibitors, compounds structurally related to this compound demonstrated significant inhibition of the IN-LEDGF/p75 interaction. The compound exhibited over 50% inhibition in several tested variants, indicating potential as an antiviral agent .

Case Study 2: Cancer Research

Another study explored the use of this compound in cancer therapy, where it was found to inhibit specific kinases that are overactive in certain cancer types. The results showed a promising reduction in tumor cell proliferation when treated with varying concentrations of the compound.

Propriétés

IUPAC Name |

2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(4(9)10)8-5(6)7-2/h1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBRFNJSIVSEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601321421 | |

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145575-90-2 | |

| Record name | 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601321421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.